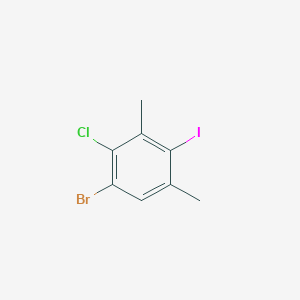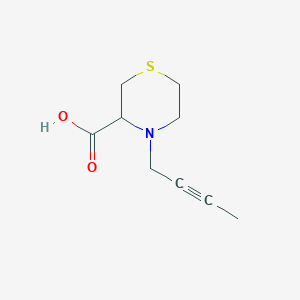![molecular formula C15H15NS B12860977 5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)
5-[4-(Methylsulfanyl)phenyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Methylsulfanyl)phenyl]indoline is a compound belonging to the indoline family, which is a significant class of heterocyclic compounds Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylsulfanyl)phenyl]indoline can be achieved through various methods. One common approach involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in β-arylethylamine substrates . This method features high efficiency, low catalyst loadings, and mild operating conditions. Another method involves the use of phenylhydrazine hydrochloride and cyclohexanone under reflux conditions with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed reactions due to their high yield and efficiency. The use of inexpensive reagents and mild conditions makes this method suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Methylsulfanyl)phenyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the indoline ring to indole.
Substitution: Electrophilic substitution reactions can occur at the indoline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Indole derivatives.
Substitution: Halogenated or nitro-substituted indoline derivatives.
Aplicaciones Científicas De Investigación
5-[4-(Methylsulfanyl)phenyl]indoline has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The presence of the methylsulfanyl group enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[4-(Methylsulfonyl)phenyl]indoline
- 5-[4-(Methylthio)phenyl]indoline
- 5-[4-(Ethylsulfanyl)phenyl]indoline
Uniqueness
5-[4-(Methylsulfanyl)phenyl]indoline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and biological activities. This group enhances the compound’s lipophilicity and binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C15H15NS |
|---|---|
Peso molecular |
241.4 g/mol |
Nombre IUPAC |
5-(4-methylsulfanylphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H15NS/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3 |
Clave InChI |
WBUMWYILWMONHW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)
![8-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B12860926.png)

![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)



![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)
![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)

